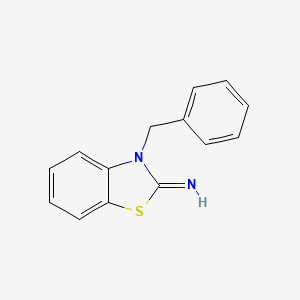

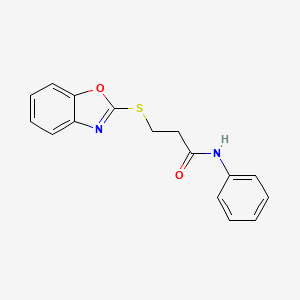

![molecular formula C17H23NO4S B5601442 1-(5-{[(1S*,3R*)-1-乙氧基-3-羟基-7-氮杂螺[3.5]壬-7-基]羰基}-2-噻吩基)乙酮](/img/structure/B5601442.png)

1-(5-{[(1S*,3R*)-1-乙氧基-3-羟基-7-氮杂螺[3.5]壬-7-基]羰基}-2-噻吩基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of molecules that include azaspirocyclic frameworks, which are of significant interest in synthetic organic chemistry due to their potential in drug discovery and development. These compounds often feature in the synthesis of pharmacologically active molecules, demonstrating the importance of understanding their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of azaspirocyclic compounds can be highly stereoselective, involving key intermediates and employing methods such as conjugate addition reactions and Diels-Alder cycloadditions. For example, the stereoselective synthesis of similar azaspirocyclic compounds has been achieved from the Diels-Alder cycloadducts, demonstrating the complexity and precision required in constructing these molecules (Ibuka et al., 1982).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction and NMR spectroscopy, is crucial for determining the precise spatial arrangement of atoms within azaspirocycles. These analyses help in understanding the interactions that govern the compound's stability and reactivity. The study of similar compounds has shown the importance of structural characterization in developing synthetic strategies (Ousmer et al., 2001).

Chemical Reactions and Properties

Azaspirocyclic compounds can undergo a variety of chemical reactions, including oxidative annulations and cycloadditions, that enable the synthesis of complex molecules with high functionalization. For instance, photoinduced oxidative annulations have been utilized to access polyheterocyclic structures, highlighting the compound's versatility in chemical transformations (Zhang et al., 2017).

科学研究应用

选择性拮抗作用和受体结合

- BMY 7378 是一种与氮杂螺环结构相关的化合物,它充当 α 1D-肾上腺素受体亚型的选择性拮抗剂,并在受体结合分析中显示出显着的选择性和高亲和力。这暗示了在研究受体功能和开发针对特定肾上腺素受体的治疗剂方面的潜在应用 (Goetz 等,1995)。

化学合成和转化

- 对氧杂螺己烷的环转化研究提供了对化学反应的见解,这些反应产生了包括环戊烯酮和吡喃酮在内的各种化合物,突出了螺环化合物在有机合成中的多功能性 (Kato 等,1981)。

- 6-氮杂螺[4.3]烷的合成为药物发现引入了创新的支架,展示了氮杂螺环在创建新治疗剂方面的潜力 (Chalyk 等,2017)。

光物理性质和应用

- 对某些乙酮的直接氧化环合的研究揭示了多杂环化合物的形成,表明在材料科学和光物理研究中的应用。这些化合物表现出激发态分子内质子转移,暗示了在开发光学和电子材料方面的潜力 (Zhang 等,2017)。

抗菌和抗菌活性

- 带有氮杂螺[2.4]庚烷部分的新型喹啉对呼吸道病原体显示出有效的抗菌活性,表明氮杂螺环在抗生素开发中的相关性 (Odagiri 等,2013)。

对映异构体合成

- 通过顺序中断和完成环加成对双螺吡咯烷酮的对映异构体合成说明了氮杂螺环可能进行复杂的化学操作,强调了它们在合成化学和手性分子生产中的重要性 (Conde 等,2015)。

属性

IUPAC Name |

1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-3-22-15-10-14(20)17(15)6-8-18(9-7-17)16(21)13-5-4-12(23-13)11(2)19/h4-5,14-15,20H,3,6-10H2,1-2H3/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZLVSZMNIJLB-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C12CCN(CC2)C(=O)C3=CC=C(S3)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CC=C(S3)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

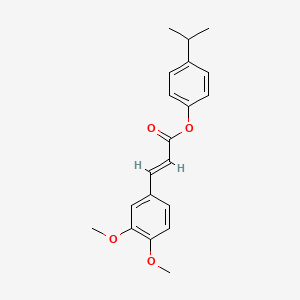

![4-[(benzyloxy)acetyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5601359.png)

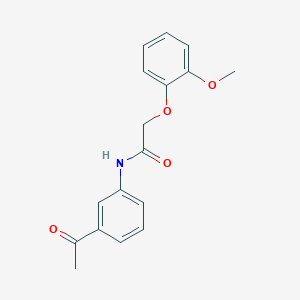

![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5601367.png)

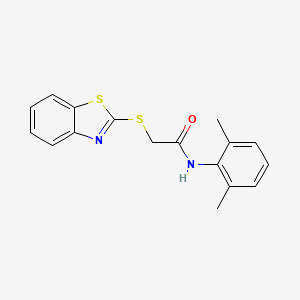

![3-[(3-phenyl-2-propen-1-ylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601370.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5601380.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5601395.png)

![5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5601414.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5601427.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5601449.png)

![2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5601457.png)